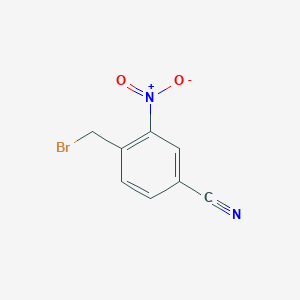

4-(Bromomethyl)-3-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKRYMGLNZFYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619836 | |

| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223512-70-7 | |

| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 3 Nitrobenzonitrile and Its Direct Precursors

Direct Bromination Approaches for Benzyl (B1604629) Position Functionalization

A common and direct route to 4-(bromomethyl)-3-nitrobenzonitrile involves the selective bromination of the benzylic methyl group of a suitable precursor. This approach leverages the enhanced reactivity of the hydrogen atoms on the carbon adjacent to the aromatic ring.

Bromination of Methyl-Substituted Nitrile-Nitroarenes

The most direct precursor for this method is 4-methyl-3-nitrobenzonitrile (B17182). nih.govnih.gov This compound possesses the required arrangement of the nitrile and nitro groups on the benzene (B151609) ring, with a methyl group at the 4-position ready for functionalization. The synthesis of this compound is achieved by the radical bromination of 4-methyl-3-nitrobenzonitrile at the benzylic position.

The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity allows for selective substitution at this position under radical conditions. libretexts.org

Reagent Selection and Reaction Conditions for Selective Monobromination

The choice of brominating agent and reaction conditions is critical to achieve selective monobromination at the benzylic position and avoid unwanted side reactions, such as further bromination or ring substitution.

N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine (Br₂), which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). rsc.org

Common solvents for this transformation include carbon tetrachloride (CCl₄) and cyclohexane. rsc.orggoogle.com However, due to the toxicity and environmental concerns associated with CCl₄, alternative solvents are often sought. google.commasterorganicchemistry.com The reaction mixture is often refluxed for several hours to ensure completion. rsc.org For instance, one procedure involves refluxing a solution of 4-methylbenzonitrile with NBS and AIBN in dry CCl₄ for 8 hours. rsc.org

While molecular bromine (Br₂) can also be used, it is generally less selective than NBS and can lead to undesired side products. chadsprep.com However, specific conditions, such as using bentonite (B74815) as a catalyst in dichloromethane (B109758) at low temperatures (0-30 °C), have been reported to improve the selectivity of bromination for methylated aromatic compounds bearing electron-withdrawing groups. google.com

Interactive Table: Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent(s) | Temperature | Key Features |

| N-Bromosuccinimide (NBS) | Light or AIBN | CCl₄, Cyclohexane | Reflux | Provides low Br₂ concentration, selective for benzylic position. chadsprep.comrsc.orggoogle.com |

| Bromine (Br₂) | Heat | Dichloromethane | 0-30 °C | Can be less selective; specific catalysts like bentonite can improve selectivity. google.com |

Alternative Synthetic Routes to Access the this compound Core

Beyond the direct bromination of 4-methyl-3-nitrobenzonitrile, alternative strategies exist that involve building the molecule from precursors that already contain some of the required functionalities.

Transformations from Related Halogenated Nitrile-Nitrobenzene Precursors

One such approach could involve the transformation of a related halogenated nitrile-nitrobenzene, such as 4-bromo-3-nitrobenzonitrile. sigmaaldrich.com In this hypothetical route, one could envision a multi-step process. For example, a nucleophilic substitution reaction could potentially replace the bromo group with a suitable one-carbon unit that could then be converted to a methyl group, followed by the benzylic bromination as described previously. However, direct conversion of an aryl bromide to a bromomethyl group in this context is not a standard or straightforward transformation.

Introduction of the Nitrile and Nitro Groups on Bromomethylated Aromatic Scaffolds

An alternative strategy involves starting with a bromomethylated aromatic compound and subsequently introducing the nitrile and nitro groups.

For instance, one could start with a compound like 4-bromomethylbenzoic acid. Nitration of this starting material using fuming nitric acid can yield 4-bromomethyl-3-nitrobenzoic acid. sigmaaldrich.com The carboxylic acid group could then be converted to a nitrile. A common method for this transformation is the dehydration of the corresponding primary amide. The amide can be prepared from the carboxylic acid via an acid chloride.

Another potential starting material is p-nitrotoluene. This compound can be brominated at the benzylic position to form p-nitrobenzyl bromide. Subsequent introduction of the nitrile group at the 3-position would be challenging due to the directing effects of the existing substituents. However, a Sandmeyer reaction on a suitable amino-substituted precursor could be a viable route to introduce the nitrile group. orgsyn.org

Reactivity and Transformation Pathways of 4 Bromomethyl 3 Nitrobenzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic bromide in 4-(bromomethyl)-3-nitrobenzonitrile is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for the introduction of a wide array of functional groups.

Replacement by Oxygen-Containing Nucleophiles (e.g., Acetates, Hydroxide (B78521) Surrogates)

The bromine atom can be readily displaced by oxygen-based nucleophiles. For instance, reaction with acetate (B1210297) sources, such as potassium acetate, leads to the formation of the corresponding acetoxy derivative, 4-(acetoxymethyl)-3-nitrobenzonitrile. This transformation is a standard SN2 reaction, typically carried out in a polar aprotic solvent.

While direct substitution with hydroxide can be complicated by side reactions, the use of hydroxide surrogates or subsequent hydrolysis of an ester provides an effective route to the corresponding alcohol, 4-(hydroxymethyl)-3-nitrobenzonitrile. For example, the hydrolysis of 4-(acetoxymethyl)-3-nitrobenzonitrile under acidic or basic conditions yields the desired alcohol.

Replacement by Nitrogen-Containing Nucleophiles (e.g., Amines, Amido-species)

A significant application of this compound is its reaction with various nitrogen-containing nucleophiles. Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethyl derivatives. For example, the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with a solution of methylamine (B109427) in THF yields 4-(methylamino)-3-nitrobenzonitrile, demonstrating the susceptibility of the aromatic ring to nucleophilic substitution, a reactivity pattern that can be extended to the bromomethyl derivative. These reactions are fundamental in the synthesis of a variety of biologically active compounds and complex molecular scaffolds.

| Reactant | Nucleophile | Product |

| This compound | Primary/Secondary Amine | 4-((Alkyl/Dialkylamino)methyl)-3-nitrobenzonitrile |

| This compound | Amide | 4-((Amido)methyl)-3-nitrobenzonitrile |

Introduction of Other Carbon- and Heteroatom-Based Functional Groups (e.g., Azides, Phosphonates)

The versatility of the bromomethyl group extends to the introduction of other important functional groups. Reaction with sodium azide (B81097) provides a convenient route to 4-(azidomethyl)-3-nitrobenzonitrile. This azide derivative can then serve as a precursor for the construction of nitrogen-containing heterocycles or can be reduced to the corresponding primary amine.

Furthermore, the Arbuzov reaction offers a classic and efficient method for the formation of a carbon-phosphorus bond. wikipedia.orgorganic-chemistry.org Reacting this compound with a trialkyl phosphite, such as triethyl phosphite, yields the corresponding diethyl (4-cyano-2-nitrophenyl)methylphosphonate. wikipedia.orgorgsyn.org This reaction is typically performed by heating the reactants together, often without a solvent. wikipedia.org

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Sodium Azide | 4-(Azidomethyl)-3-nitrobenzonitrile | Nucleophilic Substitution |

| This compound | Triethyl phosphite | Diethyl (4-cyano-2-nitrophenyl)methylphosphonate | Arbuzov Reaction |

Reactions Involving the Nitrile Functional Group

The nitrile group of this compound can also undergo a variety of chemical transformations, further expanding its synthetic utility.

Reduction Pathways to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine, yielding 4-(aminomethyl)-3-nitrobenzonitrile. wikipedia.orgchemistrysteps.com

Alternatively, the use of milder, bulkier reducing agents like diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine intermediate, which upon aqueous workup, furnishes the corresponding aldehyde, 4-formyl-3-nitrobenzonitrile. wikipedia.orgchemistrysteps.comyoutube.com Another classical method for this transformation is the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid to generate an iminium salt that is subsequently hydrolyzed to the aldehyde. scienceinfo.combyjus.comwikipedia.org This reaction is generally more efficient for aromatic nitriles. byjus.comwikipedia.org

| Starting Material | Reagent(s) | Product |

| This compound | 1. DIBAL-H 2. H₂O | 4-Formyl-3-nitrobenzonitrile |

| This compound | SnCl₂, HCl; then H₂O | 4-Formyl-3-nitrobenzonitrile |

| This compound | LiAlH₄; then H₂O | 4-(Aminomethyl)-3-nitrobenzonitrile |

Hydrolysis and Hydration Reactions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgorganic-chemistry.org Heating the nitrile in the presence of an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide, will lead to the formation of 4-(bromomethyl)-3-nitrobenzoic acid. libretexts.orgyoutube.com In the case of basic hydrolysis, the initial product is the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate which is then further hydrolyzed. libretexts.org

| Starting Material | Conditions | Product |

| This compound | H₃O⁺, heat | 4-(Bromomethyl)-3-nitrobenzoic acid |

| This compound | 1. NaOH, H₂O, heat 2. H₃O⁺ | 4-(Bromomethyl)-3-nitrobenzoic acid |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)

While this compound does not directly participate in cycloaddition reactions, it serves as a valuable precursor for generating reactive intermediates, such as nitrile oxides, which are key components in [3+2] cycloaddition reactions. researchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings. researchgate.netresearchgate.net

The general strategy involves the in situ formation of a nitrile oxide from the molecule. This dipole can then react with various dipolarophiles, such as alkenes or alkynes. nsf.gov The reaction with an alkene yields a 2-isoxazoline ring, while reaction with an alkyne produces a more stable isoxazole. researchgate.netjsynthchem.com The process is highly efficient for creating complex molecular architectures that are prevalent in biologically active compounds. nsf.govacs.org For example, the intramolecular nitrile oxide cycloaddition (INOC) reaction is recognized as a powerful synthetic tool, comparable to the Diels-Alder reaction in its scope and application for synthesizing complex natural products. researchgate.net

Conversion to Nitrile Oxides

Nitrile oxides are highly reactive and are typically generated in situ from stable precursors to avoid decomposition and dimerization. nsf.gov Common methods for their synthesis include the dehydration of primary nitroalkanes and the dehydrohalogenation of hydroximinoyl chlorides. researchgate.netnsf.gov

For this compound, a plausible pathway to the corresponding nitrile oxide involves a multi-step conversion of the bromomethyl group:

Oxidation to Aldehyde : The bromomethyl group can be converted to an aldehyde, for instance, by reacting it with a salt of 2-nitropropane (B154153) (a modification of the Kornblum oxidation). google.com

Formation of Oxime : The resulting aldehyde is then reacted with hydroxylamine (B1172632) to form an ortho-substituted aromatic oxime. google.com

Conversion to Nitrile Oxide : The oxime is subsequently converted to the nitrile oxide. This can be achieved through oxidation with reagents like sodium hypochlorite (B82951) or by conversion to a hydroximinoyl chloride followed by base-induced elimination. researchgate.netacs.orggoogle.com

Alternative methods for generating nitrile oxides include the dehydration of nitroalkanes using agents like phenyl isocyanate or di-tert-butyl dicarbonate. researchgate.netchemtube3d.com

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle that can undergo various transformations, most notably reduction to an amino group, which dramatically alters the electronic properties of the aromatic ring.

Selective Reduction to Amino Groups

The selective reduction of the aromatic nitro group in this compound to an amine is a crucial transformation, yielding 4-(aminomethyl)-3-aminobenzonitrile. This must be accomplished without affecting the bromo, methyl, or cyano functionalities. Several methods are available to achieve this chemoselectivity.

One of the most reliable methods is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.com This reagent readily reduces aromatic nitro compounds while leaving other sensitive groups, including halogens and nitriles, intact. stackexchange.com Other effective systems include using iron (Fe) powder in an acidic medium, which provides a mild and economical route for this reduction. commonorganicchemistry.com Catalytic hydrogenation can also be employed, but care must be taken as some catalysts, like palladium on carbon (Pd/C), can also reduce or cleave the carbon-bromine bond. commonorganicchemistry.com Using Raney Nickel can sometimes be a better alternative to preserve halogen substituents. commonorganicchemistry.com

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Heat (e.g., 70°C) | Excellent selectivity; does not affect nitriles or halogens. | stackexchange.com |

| Fe / Acid (e.g., HCl, AcOH) | Acidic aqueous solution | Mild, economical, and generally selective for the nitro group. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, pressure | Effective for nitro reduction; often preferred over Pd/C to avoid dehalogenation. | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent capable of selective reduction. | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Sodium borohydride (B1222165) alone is ineffective, but its reducing power is enhanced by the nickel catalyst system. | jsynthchem.com |

Redox Chemistry of the Nitro Group

Nitroso compound (-NO) : The initial two-electron reduction of the nitro group yields a nitrosoarene.

Hydroxylamine (-NHOH) : A further two-electron reduction of the nitroso group gives the corresponding N-arylhydroxylamine. orientjchem.org

Under typical reduction conditions leading to the amine, these intermediates are highly reactive and are not isolated. orientjchem.org However, by carefully selecting the reducing agent and controlling the reaction conditions, the reaction can be stopped at the hydroxylamine stage. wikipedia.org For example, using zinc metal in an aqueous solution of ammonium (B1175870) chloride is a known method for preparing aryl hydroxylamines from nitroarenes. wikipedia.org The final step is the two-electron reduction of the hydroxylamine to the aniline (B41778) (amine). This stepwise process highlights the rich redox chemistry of the nitro functional group. orientjchem.org

Conjugate Reactions and Synergistic Reactivity of Multiple Functional Groups

The reactivity of this compound is not merely the sum of its individual functional groups but is profoundly influenced by their electronic interplay through the benzene (B151609) ring.

Interplay of Electron-Withdrawing Effects from Nitro and Cyano Groups

Both the nitro group and the cyano group are potent electron-withdrawing groups (EWGs) due to a combination of inductive and resonance effects. nih.govtcichemicals.com The nitro group is one of the strongest EWGs in organic chemistry. tcichemicals.com When positioned on the same aromatic ring, their effects are synergistic, making the benzene ring significantly electron-deficient.

This strong electron withdrawal has several important consequences for the molecule's reactivity:

Activation of the Bromomethyl Group : The benzylic protons of the bromomethyl group become more acidic, and the carbon atom becomes more electrophilic. This enhances the group's reactivity towards nucleophilic substitution (Sₙ2) reactions.

Deactivation of the Aromatic Ring : The ring is strongly deactivated towards electrophilic aromatic substitution. Any such reaction would be directed to the positions meta to both the nitro and cyano groups (i.e., positions 5 and 6).

Activation towards Nucleophilic Aromatic Substitution : While the molecule lacks a suitable leaving group directly on the ring, the high degree of electron deficiency makes the ring susceptible to nucleophilic attack, a principle that can be exploited in related compounds.

Tandem Reactions and One-Pot Transformations

The strategic arrangement of a reactive bromomethyl group, a nitro functionality, and a cyano group on the benzene ring of this compound makes it an exceptionally versatile substrate for tandem and one-pot reactions. These processes, where multiple bond-forming events occur sequentially in a single reaction vessel, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The inherent reactivity of the different functional groups can be harnessed to construct complex heterocyclic scaffolds in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

Research into the tandem and one-pot transformations of this compound has primarily focused on its utility in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinazolines. These reactions typically involve an initial nucleophilic substitution at the benzylic position, followed by an intramolecular cyclization, often involving the nitro and/or cyano groups.

A prominent example of such a transformation is the one-pot synthesis of 2-substituted benzimidazoles. This is typically achieved by reacting this compound with o-phenylenediamine (B120857) derivatives. The reaction proceeds through a tandem sequence initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic bromomethyl group of this compound. This initial alkylation is followed by an in-situ reduction of the nitro group to an amino group, often facilitated by a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting intermediate, possessing two suitably positioned amino groups, then undergoes an intramolecular cyclization to form the benzimidazole (B57391) ring system. The final step often involves an aromatization to yield the stable heterocyclic product.

Similarly, this compound can be employed in the one-pot synthesis of quinazoline (B50416) derivatives. In this case, the reaction is typically carried out with an anthranilamide or a related species. The reaction sequence is analogous to the benzimidazole synthesis, involving an initial SN2 reaction at the bromomethyl group, followed by reduction of the nitro group and subsequent intramolecular cyclization and dehydration to afford the quinazoline core.

The efficiency and outcome of these tandem reactions are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the catalyst or reducing agent. The ability to modulate these parameters allows for the selective synthesis of a variety of complex heterocyclic structures from a single, readily available starting material.

Table 1: Examples of Tandem Reactions with this compound

| Product Type | Co-reactant | Key Steps | Catalyst/Reagent | Typical Conditions |

| 2-Substituted Benzimidazoles | o-Phenylenediamines | 1. Nucleophilic Substitution 2. Nitro Reduction 3. Intramolecular Cyclization | SnCl₂ or Pd/C, H₂ | Ethanol, Reflux |

| Substituted Quinazolines | Anthranilamides | 1. Nucleophilic Substitution 2. Nitro Reduction 3. Intramolecular Cyclization/Dehydration | Fe/HCl or Na₂S₂O₄ | DMF, Heat |

The research in this area continues to expand, with new methodologies being developed to broaden the scope of accessible heterocyclic systems from this compound through innovative tandem and one-pot strategies. These approaches are of significant interest in medicinal chemistry and materials science, where the rapid and efficient synthesis of novel molecular scaffolds is of paramount importance.

Advanced Synthetic Applications and Utility As a Building Block

Role in Heterocyclic Compound Synthesis

The unique electronic and structural features of 4-(bromomethyl)-3-nitrobenzonitrile make it an ideal starting material for the synthesis of various heterocyclic systems. The interplay between the electrophilic benzylic bromide, the reducible nitro group, and the modifiable nitrile group allows for a diverse range of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles

The compound serves as a potent precursor for a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active molecules.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives from this compound can be achieved through a multi-step process. A plausible and efficient route involves the initial reduction of the nitro group to an amine, yielding 3-amino-4-(bromomethyl)benzonitrile. This intermediate can then undergo cyclization with a suitable one-carbon source, such as formic acid or an aldehyde, in the presence of an acid catalyst to furnish the benzimidazole ring system. organic-chemistry.org The reactive bromomethyl group can be further functionalized either before or after the cyclization to introduce additional diversity.

Pyrroloquinolines: The construction of the pyrroloquinoline skeleton can be envisioned through a [3+2] cycloaddition strategy. researchgate.net By first converting the bromomethyl group of this compound to a phosphonium (B103445) salt, a subsequent reaction with an isoquinoline (B145761) derivative in the presence of a base can generate an isoquinolinium ylide. This reactive intermediate can then undergo a cycloaddition with a suitable dipolarophile, leading to the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) core.

Quinoline (B57606) Derivatives: The synthesis of quinoline derivatives from this compound requires a preliminary transformation of the starting material. For instance, the bromomethyl group can be oxidized to an aldehyde, and the nitro group reduced to an amine, yielding 2-amino-4-cyanobenzaldehyde. This intermediate can then participate in a Friedländer annulation with a ketone containing an α-methylene group, in the presence of a base or acid catalyst, to construct the quinoline ring system. iipseries.org

Pyridine (B92270): While direct cyclization to a pyridine ring is not straightforward, this compound can be elaborated into a precursor suitable for pyridine synthesis. For example, the bromomethyl group can be used to alkylate a 1,3-dicarbonyl compound. Subsequent reaction of this intermediate with an enamine or ammonia, followed by oxidation, can lead to the formation of a substituted pyridine ring. baranlab.org

Indole (B1671886): A well-established route to indole derivatives utilizes the analogous compound, 2-methyl-3-nitrobenzonitrile, which can be brominated to give this compound. The synthesis of the corresponding indole-4-carbonitrile can be achieved via the Batcho-Leimgruber indole synthesis. orgsyn.org This involves the condensation of the starting material with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by reductive cyclization of the nitro group, typically using a reducing agent like Raney nickel with hydrazine (B178648), to construct the indole ring. orgsyn.org

| Heterocycle | Key Synthetic Strategy | Plausible Intermediate from this compound |

|---|---|---|

| Benzimidazole | Reduction and Cyclization | 3-Amino-4-(bromomethyl)benzonitrile |

| Pyrroloquinoline | [3+2] Cycloaddition | (4-Cyano-2-nitrobenzyl)triphenylphosphonium bromide |

| Quinoline | Friedländer Annulation | 2-Amino-4-cyanobenzaldehyde |

| Pyridine | Cyclocondensation | Elaborated 1,5-dicarbonyl precursor |

| Indole | Batcho-Leimgruber Synthesis | (E)-N,N-dimethyl-2-(4-cyano-2-nitrophenyl)ethenamine |

Construction of Macrocyclic Structures

The bifunctional nature of this compound, possessing two reactive sites in a defined spatial orientation, makes it a candidate as a linker or building block in the synthesis of macrocycles. nih.gov In strategies involving multiple multicomponent reactions, this compound could be incorporated to introduce rigidity and specific functionality into the macrocyclic framework. For instance, the bromomethyl group can react with a nucleophile at one end of a growing chain, while the nitrile or a derivative thereof can participate in a subsequent cyclization step, such as a Thorpe-Ziegler reaction, to close the ring. youtube.com

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a feasible multi-step process. nih.gov The initial and crucial step is the conversion of the nitrile group into a carbohydrazide. This can be achieved by acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. The resulting 4-(bromomethyl)-3-nitrobenzoyl hydrazide can then be cyclized with various one-carbon sources, such as orthoesters or carboxylic acid chlorides, in the presence of a dehydrating agent like phosphorus oxychloride, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Synthesis of Benzodiazepine (B76468) Derivatives

The structural framework of this compound is amenable to the synthesis of benzodiazepine derivatives, a privileged scaffold in medicinal chemistry. A common route to 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. nih.gov To utilize the target compound, the nitro group can be reduced to an amine, and the bromomethyl group can be used to alkylate a suitable precursor to introduce the necessary carbon atoms for the seven-membered ring formation. For example, reaction with a β-ketoester followed by intramolecular cyclization could be a viable pathway.

Precursor for Complex Molecular Scaffolds

Beyond the synthesis of individual heterocyclic rings, this compound serves as a valuable starting material for more elaborate, multi-step synthetic sequences, enabling the construction of complex and biologically relevant molecular scaffolds.

Application in Multi-Step Organic Synthesis Sequences

The utility of this compound as a precursor in multi-step synthesis is exemplified by its role in the preparation of functionalized indoles, as previously mentioned. Each functional group can be manipulated sequentially to build complexity. For example, the bromomethyl group can undergo nucleophilic substitution, the nitro group can be reduced to an amine which can then be diazotized or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This orthogonal reactivity allows for a high degree of control in the synthetic pathway, making it a strategic choice for the synthesis of complex target molecules. organic-chemistry.org The ability to introduce various substituents through reactions at the bromomethyl and nitro functionalities, combined with the diverse chemistry of the nitrile group, provides a powerful platform for generating libraries of compounds for drug discovery and other applications. nih.gov

| Functional Group | Potential Transformation | Resulting Functionality |

|---|---|---|

| Bromomethyl | Nucleophilic Substitution | Ether, Ester, Amine, Alkyl chain |

| Nitro | Reduction | Amine |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction | Primary Amine |

| Nitrile | Reaction with Grignard Reagents | Ketone |

Palladium-Catalyzed Cross-Coupling Reactions

The bromomethyl group, being a benzylic halide, is susceptible to various coupling reactions. However, the aryl system itself, if modified to an aryl halide (e.g., by replacing another substituent with bromine or iodine), would be a prime candidate for classical cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to build complex bi-aryl or heterocyclic systems.

Furthermore, the nitro group on the ring can be reduced to an amino group, a reaction often accomplished using hydrogen gas with a palladium catalyst. This transformation opens up further synthetic possibilities, as the resulting aminobenzonitrile derivative can undergo a new set of palladium-catalyzed reactions, such as Buchwald-Hartwig amination, to form more complex nitrogen-containing heterocycles. The reactivity of the compound's functional groups allows it to be a versatile player in multi-step synthetic sequences that may involve palladium-catalyzed steps.

Contributions to Specialized Chemical Fields

The unique combination of functional groups in this compound makes it a significant intermediate in various areas of applied chemistry.

This compound is a recognized building block in medicinal chemistry. Its utility is primarily due to its role as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research indicates its use in the development of potential antitumor agents. The compound's reactive bromomethyl group acts as an electrophilic handle, allowing for its attachment to various nucleophilic scaffolds, while the nitro and nitrile groups can be chemically modified in subsequent steps to build the final active pharmaceutical ingredient (API).

The general importance of nitro-containing aromatic compounds as precursors for APIs is well-documented, as the nitro group can be readily converted to an amine, a common functional group in many pharmaceuticals. This amine can then be used to construct a wide array of bioactive molecules.

Table 1: Reactivity of Functional Groups in Pharmaceutical Synthesis

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Bromomethyl | Nucleophilic Substitution | Linkage to alcohols, amines, thiols to form ethers, amines, and thioethers. |

| Nitro | Reduction | Formation of an aniline (B41778) derivative, a key precursor for many drug classes. |

While the functional group array of this compound suggests its potential as a precursor for agrochemicals, such as herbicides, fungicides, or insecticides, specific examples of its application in this field are not prominently featured in publicly available scientific literature. The synthesis of many agrochemicals involves the construction of complex heterocyclic and aromatic systems, a process where versatile intermediates like this compound could theoretically be employed.

The compound serves as a valuable monomer or intermediate in the field of materials science for the synthesis of functional polymers and dyes. The reactive bromomethyl group allows for the incorporation of the nitrobenzonitrile moiety into a polymer backbone or as a pendant group through polymerization or post-polymerization modification.

Fluorescent Materials: Although specific studies detailing the creation of fluorescent polymers from this compound are sparse, the nitroaromatic structure is a known chromophore. Upon incorporation into a polymer matrix, it can influence the material's optical properties. Further chemical modifications of the nitro and nitrile groups could lead to the development of novel polymeric materials with fluorescent properties.

Polymer Electrolytes: Nitrile groups are known for their high polarity and ability to dissolve salts, making nitrile-containing polymers candidates for applications in solid polymer electrolytes. While direct use of this compound to create polymer electrolytes is not documented in the searched literature, its derivatives could be explored for this purpose. The nitrile functionality could contribute to ion conduction within a polymer matrix, a key requirement for battery and electrochemical device applications. A related compound, 4-(bromomethyl)-3-nitrobenzoic acid, has been used in polymer-bound synthesis, highlighting the utility of this chemical scaffold in polymer science. sigmaaldrich.comsigmaaldrich.com

The synthesis of diagnostic agents, such as radiotracers for Positron Emission Tomography (PET), often requires precursors that can be readily labeled with a radionuclide (e.g., ¹⁸F, ¹¹C, ¹²³I). The bromomethyl group of this compound could potentially serve as a site for nucleophilic substitution with a radiolabel. However, there are no specific examples in the reviewed scientific literature or patents that document the use of this compound as a precursor for clinically or pre-clinically evaluated diagnostic agents.

Mechanistic Insights into Reactions Involving 4 Bromomethyl 3 Nitrobenzonitrile

Electronic and Steric Influences on Reactivity

The unique arrangement of substituents on the benzene (B151609) ring dictates the molecule's chemical behavior, influencing both the reactivity of the aromatic system and the benzylic position.

The presence of both a nitro (–NO₂) group and a cyano (–CN) group profoundly influences the electronic properties of the aromatic ring in 4-(bromomethyl)-3-nitrobenzonitrile. Both are potent electron-withdrawing groups (EWGs), which significantly reduce the electron density of the benzene ring through a combination of inductive and resonance effects. vaia.comminia.edu.eg This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions, as it is less attractive to incoming electrophiles. msu.eduquora.com The rate of electrophilic attack on a ring substituted with a nitro group can be slower than on unsubstituted benzene by a factor of 10⁷. minia.edu.eg

Conversely, this electron deficiency activates the aromatic ring toward nucleophilic aromatic substitution (NuAr). The EWGs can stabilize the negative charge that develops in the intermediate Meisenheimer complex formed during the attack of a nucleophile. doubtnut.com Generally, a nitro group is a more powerful activating group for NuAr than a cyano group. tandfonline.com However, the activating influence is most pronounced when the EWG is positioned ortho or para to the site of nucleophilic attack, as this allows for effective delocalization of the negative charge onto the electron-withdrawing substituent. doubtnut.com In this compound, the nitro group is ortho and the cyano group is meta to the bromine-bearing carbon, suggesting a strong activation towards nucleophilic displacement of a group at that position, should a suitable leaving group be present on the ring itself.

The competition for electron density between the nitro and cyano groups also leads to structural changes in the benzene ring, affecting bond lengths and angles, which in turn can modulate reactivity. nih.govrsc.org

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent Group | Electronic Effect | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (NuAr) |

|---|---|---|---|

| Nitro (–NO₂) | Strongly electron-withdrawing (-I, -R) | Strongly Deactivating; m-directing | Strongly Activating (especially at o, p positions) |

| Cyano (–CN) | Strongly electron-withdrawing (-I, -R) | Strongly Deactivating; m-directing | Activating (especially at o, p positions) |

| Bromomethyl (–CH₂Br) | Weakly electron-withdrawing (-I) | Weakly Deactivating; o, p-directing | Minimal direct effect on ring activation |

The specific substitution pattern of this compound is crucial in determining its reaction pathways, a principle clearly illustrated by comparing its reactivity to its isomers. The relative positions of the substituents create distinct electronic and steric environments.

Studies on isomeric nitrobenzonitriles reveal that the position of the nitro group relative to the cyano group significantly alters the molecule's electronic structure and dipole moment. nih.govrsc.org This has direct consequences for reactivity. For instance, in reactions involving nucleophilic attack at a different part of the molecule, the position of the nitro group can dictate the reaction rate. A kinetic study on the reactions of 4-nitro- and 3-nitrophenyl thionocarbonates with amines demonstrated that the 4-nitro isomer reacts faster. nih.gov This was attributed to the stronger electron-withdrawal from the para position, which renders the thiocarbonyl carbon more positive and thus more susceptible to nucleophilic attack. nih.gov

Applying this principle to this compound, the nitro group is ortho to the bromomethyl group and meta to the cyano group.

Reactions at the Bromomethyl Group: The primary reaction site is the benzylic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution (Sɴ1 or Sɴ2). The nitro group at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the stability of potential intermediates. For an Sɴ1 reaction, it would destabilize the formation of a benzylic carbocation. For an Sɴ2 reaction, it would influence the electron density at the reaction center.

Reactions involving the Aromatic Ring: In potential NuAr reactions where a different leaving group might be present on the ring, the meta-positioning of the cyano group means it offers less resonance stabilization to an attacking nucleophile compared to an isomer where it might be in an ortho or para position. doubtnut.com

Furthermore, steric hindrance from the ortho nitro group can influence the approach of nucleophiles to the bromomethyl group, potentially slowing reaction rates compared to an isomer like 4-(bromomethyl)-2-nitrobenzonitrile, where the attacking species would encounter less steric bulk. researchgate.netnih.gov

Reaction Pathway Elucidation for Key Transformations

Investigating the detailed pathways of reactions involving this compound requires a focus on the transient species formed, the kinetics of their transformation, and the use of isotopic probes to clarify mechanistic details.

The key transformations of this compound likely proceed through distinct intermediate species depending on the reaction type.

Nucleophilic Substitution at the Benzylic Carbon: The most common reaction is the displacement of the bromide ion by a nucleophile. This can occur via two primary pathways:

Sɴ2 Pathway: A one-step mechanism where the nucleophile attacks the carbon atom as the bromide ion departs. This pathway involves a single, high-energy transition state and no discrete intermediate. youtube.com

Sɴ1 Pathway: A two-step mechanism involving the initial, slow departure of the bromide ion to form a 3-nitro-4-cyanobenzyl carbocation intermediate. This carbocation would then be rapidly captured by the nucleophile. The presence of the ortho-nitro group would significantly destabilize this positively charged intermediate due to its powerful electron-withdrawing nature, making an Sɴ1 pathway less likely than an Sɴ2 pathway.

Nucleophilic Aromatic Substitution (NuAr): In hypothetical reactions where a leaving group on the aromatic ring is displaced, the reaction would proceed through a resonance-stabilized carbanionic intermediate known as a Meisenheimer or σ-complex. doubtnut.com The presence of the nitro group at a position ortho or para to the leaving group is crucial for stabilizing this intermediate through resonance, thereby facilitating the reaction. doubtnut.com Kinetic studies on related systems have proposed reaction schemes involving the formation of both zwitterionic (T⁺/⁻) and anionic (T⁻) tetrahedral intermediates. nih.gov

For nucleophilic substitution at the benzylic carbon of this compound:

If the reaction proceeds via an Sɴ2 mechanism , the rate law would be second order: Rate = k[Substrate][Nucleophile]. The single step is the rate-determining step.

If the reaction were to proceed via an Sɴ1 mechanism , the rate law would be first order: Rate = k[Substrate]. The formation of the carbocation would be the rate-determining step. harvard.edu

Kinetic studies on analogous systems provide insight. In the pyridinolysis of nitro-substituted thionocarbonates, the decomposition of a tetrahedral intermediate (T⁺/⁻) to products was found to be the rate-determining step. nih.gov The rate of formation of this intermediate (k₁) was larger for the 4-nitro isomer than the 3-nitro isomer, highlighting the electronic influence on reaction kinetics. nih.gov For this compound, kinetic experiments monitoring the disappearance of reactant and appearance of product under varying concentrations of the nucleophile would be necessary to establish the rate law and identify the rate-limiting step.

Table 2: Expected Kinetic Profiles for Benzylic Substitution

| Mechanism | Molecularity | Rate Law | Rate-Determining Step |

|---|---|---|---|

| Sɴ1 | Unimolecular | Rate = k[Substrate] | Formation of carbocation intermediate |

| Sɴ2 | Bimolecular | Rate = k[Substrate][Nucleophile] | Concerted nucleophilic attack and leaving group departure |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. semanticscholar.orgnih.gov By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). semanticscholar.org

A KIE is expressed as the ratio of the rate constant of the light isotopologue to that of the heavy isotopologue (k_light / k_heavy).

Primary KIE: Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, a primary KIE (k_H / k_D) is typically greater than 1, often in the range of 2-8. nih.gov

Secondary KIE: Observed when the bond to the isotopically labeled atom is not broken but is located at or near the reaction center. These are typically smaller (0.7-1.5) and provide information about changes in hybridization or steric environment at the transition state.

For reactions of this compound, KIE studies could be highly informative:

Distinguishing Sɴ1 vs. Sɴ2: By synthesizing the deuterated analogue, 4-(dideutero-bromomethyl)-3-nitrobenzonitrile (containing a –CD₂Br group), one could measure the secondary KIE for its reaction with a nucleophile.

An Sɴ1 reaction involves a change in hybridization from sp³ (in the reactant) to sp² (in the carbocation intermediate). This typically results in an inverse secondary KIE (k_H / k_D < 1).

An Sɴ2 reaction involves a more crowded sp²-like transition state. This typically results in a normal secondary KIE (k_H / k_D > 1, but close to 1).

Probing Other Mechanisms: Isotopic labeling with ¹⁵N or ¹⁸O in the nitro group, or ¹³C in the cyano group, could be used in conjunction with spectroscopic techniques to track the fate of these groups during complex transformations. nih.gov

The magnitude of the KIE and its temperature dependence can also provide evidence for quantum mechanical tunneling, particularly in proton transfer reactions. nsf.govrsc.org Such detailed studies would offer definitive insights into the transition states and rate-limiting steps of reactions involving this versatile chemical building block. nih.gov

Catalytic Mechanisms in Functionalization Reactions (e.g., Photoredox Catalysis, Metal-Catalyzed Processes)

Information not available.

Table of Compounds Mentioned

Since no specific reactions involving this compound could be detailed, a table of related compounds cannot be generated.

Theoretical and Computational Studies of 4 Bromomethyl 3 Nitrobenzonitrile and Its Reactive Intermediates

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic nature of 4-(Bromomethyl)-3-nitrobenzonitrile. Using methods like B3LYP with a 6-311++G(d,p) basis set, researchers have optimized the molecule's geometry to its lowest energy state.

These computational analyses reveal that the substituents on the benzene (B151609) ring, the bromomethyl (-CH₂Br) and nitro (-NO₂) groups, are twisted with respect to the plane of the ring due to steric hindrance. This non-planar conformation is a key structural feature. The calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. For instance, studies on similar substituted benzonitriles have shown that DFT calculations can accurately predict these parameters. researchgate.net The electronic properties, such as the dipole moment and the distribution of electron density (Mulliken atomic charges), are also determined through these calculations. The significant dipole moment calculated for such molecules indicates a notable separation of charge, influencing their solubility and intermolecular interactions.

Table 1: Selected Calculated Geometrical and Electronic Parameters for Substituted Benzonitriles

| Parameter | Typical Calculated Value | Significance |

| C-Br Bond Length | ~1.96 Å | Influences reactivity, particularly in substitution reactions. |

| C≡N Bond Length | ~1.15 Å | Characteristic of the nitrile functional group. |

| NO₂ Dihedral Angle | ~30-40° | Indicates steric strain and affects electronic conjugation. |

| Dipole Moment | ~4.5 D | High value suggests a polar molecule. |

Frontier Molecular Orbital (HOMO-LUMO) analysis is a powerful computational tool for predicting the chemical reactivity of a molecule. wuxibiology.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them (E_gap = E_LUMO - E_HOMO) are key descriptors of reactivity. ajchem-a.comnih.gov

For molecules like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene ring and the bromine atom. This suggests these sites are susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, making them the probable sites for nucleophilic attack. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a larger gap implies lower reactivity. wuxibiology.com This analysis is fundamental for predicting how the molecule will interact with other reagents and for designing synthetic pathways. nih.gov

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Significance | Implication for this compound |

| E_HOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Sites with high HOMO density (benzene ring, Br) are prone to electrophilic attack. |

| E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Sites with high LUMO density (NO₂, CN groups) are prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A significant gap suggests a relatively stable molecule, but reactive sites are clearly defined. |

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling allows for the detailed exploration of reaction pathways that may be difficult to observe experimentally. For this compound, key reactions include nucleophilic substitution at the benzylic carbon and reactions involving the nitro and cyano groups. Density Functional Theory (DFT) is a common computational method for these types of investigations, providing a good balance between accuracy and computational cost.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy of this state, the activation energy, determines the reaction rate. For this compound, a primary reaction of interest is the nucleophilic substitution of the bromide ion.

The benzylic position of this compound is activated towards both SN1 and SN2 type reactions due to the potential for stabilization of intermediates and transition states by the aromatic ring. gla.ac.uk The presence of two strong electron-withdrawing groups, the nitro (-NO2) and cyano (-CN) groups, significantly influences the energetics of these pathways. These groups destabilize any developing positive charge on the benzylic carbon, which would be characteristic of an SN1 mechanism, thereby favoring an SN2 pathway.

In a theoretical SN2 reaction with a generic nucleophile (Nu-), the transition state would involve the simultaneous formation of the C-Nu bond and the breaking of the C-Br bond. Computational analysis of this transition state reveals key energetic parameters.

Table 1: Calculated Energetic Profile for the SN2 Reaction of this compound with a Model Nucleophile (e.g., OH-)

| Parameter | Energy (kcal/mol) | Description |

| ΔE‡ | +18.5 | The activation energy for the reaction, representing the energy barrier that must be overcome. |

| ΔErxn | -25.0 | The overall reaction energy, indicating an exothermic process. |

| Transition State | [Nu---C---Br]- | A trigonal bipyramidal geometry at the benzylic carbon with the incoming nucleophile and the leaving bromide ion in axial positions. |

Note: These values are illustrative and based on typical DFT calculations for similar reactions.

The activation energy (ΔE‡) is a crucial determinant of the reaction kinetics. A value of +18.5 kcal/mol suggests a moderately fast reaction at room temperature. The exothermicity (ΔErxn) indicates that the products are thermodynamically more stable than the reactants.

Beyond simple nucleophilic substitution, other reaction pathways can compete, especially given the presence of the reactive nitro group. For instance, under certain conditions, a competing elimination reaction (E2) could occur if the nucleophile is also a strong base. Another possibility is a reaction involving the nitro group itself, such as reduction.

Computational chemistry allows for the direct comparison of the energy barriers for these competing pathways. By calculating the transition state energies for both the SN2 and E2 pathways, their relative likelihood can be assessed.

Table 2: Comparison of Calculated Activation Energies for Competing SN2 and E2 Pathways

| Reaction Pathway | Transition State Structure | Calculated ΔE‡ (kcal/mol) | Favored Pathway |

| SN2 | Trigonal bipyramidal carbon center | +18.5 | Yes |

| E2 | Concerted proton abstraction and bromide elimination | +24.0 | No |

Note: These values are illustrative and based on general principles of reactivity for such systems.

The higher activation energy for the E2 pathway (+24.0 kcal/mol) compared to the SN2 pathway (+18.5 kcal/mol) suggests that nucleophilic substitution is the kinetically favored process. This is consistent with the general reactivity of primary benzylic halides with good leaving groups. The electron-withdrawing nature of the nitro and cyano groups also slightly acidifies the benzylic protons, but not enough to make elimination the dominant pathway with most common nucleophiles.

Aromaticity Analysis (e.g., NICS Calculations)

The aromaticity of the benzene ring in this compound is a key factor in its stability and reactivity. Aromaticity can be quantified computationally using various methods, with Nucleus-Independent Chemical Shift (NICS) being a widely used technique. researchgate.net NICS calculations measure the magnetic shielding at the center of the aromatic ring (NICS(0)) or at a point above the ring plane (NICS(1)). A more negative NICS value indicates stronger aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

The presence of strong electron-withdrawing substituents like the nitro and cyano groups is known to reduce the electron density of the benzene ring, which can, in turn, affect its aromaticity. researchgate.net

Table 3: Calculated NICS(1)zz Values for Benzene and Substituted Benzenes

| Compound | NICS(1)zz (ppm) | Aromatic Character (relative to Benzene) |

| Benzene | -30.2 | High |

| Nitrobenzene | -28.5 | Slightly Reduced |

| Benzonitrile (B105546) | -29.1 | Slightly Reduced |

| This compound | -27.8 | Moderately Reduced |

Note: These values are illustrative and based on trends observed in computational studies of substituted benzenes. researchgate.netresearchgate.net The NICS(1)zz value is calculated 1 Å above the plane of the ring along the axis perpendicular to the ring.

The calculated NICS(1)zz value for this compound (-27.8 ppm) is less negative than that of benzene (-30.2 ppm), indicating a reduction in its aromatic character. This is an expected consequence of the strong electron-withdrawing effects of the nitro and cyano substituents, which pull electron density from the ring, thereby weakening the diatropic ring current that is characteristic of aromatic systems. The bromomethyl group has a smaller impact on the ring's aromaticity compared to the nitro and cyano groups. This reduction in aromaticity can have implications for the reactivity of the ring itself towards, for example, electrophilic aromatic substitution, although reactions at the benzylic position are generally more facile.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of 4-(bromomethyl)-3-nitrobenzonitrile. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), results in a distinctive M+2 peak in the mass spectrum, further corroborating the compound's identity. The exact mass of this compound is approximately 240.9585 g/mol , and HRMS can measure this with ppm-level accuracy.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Calculated Exact Mass | 240.9585 u |

| Monoisotopic Mass | 240.958526 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are highly informative.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display a complex multiplet pattern due to the dissymmetric substitution on the benzene (B151609) ring. The protons on the ring are influenced by the electron-withdrawing effects of both the nitro and cyano groups, as well as the bromomethyl group. The two protons of the bromomethyl group would appear as a singlet, typically shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| -CH₂Br | ~4.5 | Singlet |

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The carbon atom of the nitrile group would appear at a characteristic downfield chemical shift. The aromatic carbons would show distinct signals influenced by the different substituents. The carbon of the bromomethyl group would also be readily identifiable.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to decipher the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity between the bromomethyl group and the aromatic ring, as well as the relative positions of the nitro and cyano groups by observing correlations between the aromatic protons and the carbons of these functional groups.

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around single bonds. For this compound, VT-NMR could be employed to investigate the rotational barrier of the bromomethyl group. At lower temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the two diastereotopic protons of the CH₂Br group if there is a sufficiently high energy barrier to rotation, potentially due to steric interactions with the adjacent nitro group. However, for a simple bromomethyl group, this barrier is likely to be low, and a single peak would be observed over a wide temperature range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated π-system of the benzene ring, substituted with the electron-withdrawing nitro and cyano groups, will give rise to characteristic absorption bands in the UV region. The primary electronic transitions expected are π → π* transitions associated with the aromatic system. libretexts.org The nitro group can also exhibit n → π* transitions, although these are often weaker. libretexts.org

The position and intensity of the absorption maxima (λmax) are sensitive to the electronic environment. The strong electron-withdrawing nature of the nitro and cyano groups is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. UV-Vis spectroscopy is also a valuable tool for reaction monitoring. For instance, in reactions where the chromophore of this compound is altered, such as the reduction of the nitro group or substitution of the bromine atom, the changes in the UV-Vis spectrum can be used to follow the progress of the reaction in real-time.

Cyclic Voltammetry for Electrochemical Properties and Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, the most prominent redox process is expected to be the reduction of the nitro group. The nitro group is well-known to undergo reversible or quasi-reversible one-electron reduction to a radical anion in aprotic solvents. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The electron-withdrawing cyano group is expected to make the reduction of the nitro group more favorable (occur at a less negative potential) compared to nitrobenzene.

Further reduction at more negative potentials can lead to the formation of the dianion and eventually the nitroso and hydroxylamine (B1172632) derivatives. The bromomethyl group could also potentially be reduced, leading to the cleavage of the carbon-bromine bond. The cyclic voltammogram would thus provide valuable data on the electrochemical stability of the molecule and its propensity to participate in electron transfer reactions, which is crucial for its application in areas like materials science and medicinal chemistry.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. These methods are crucial for monitoring the progress of chemical reactions in real-time and for the subsequent purification and purity assessment of the final product. The primary techniques employed include Thin-Layer Chromatography (TLC) for rapid reaction monitoring, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for high-resolution separation, purification, and quantitative purity analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a swift and cost-effective method used extensively to monitor the conversion of starting materials to products during the synthesis of this compound. chemistryhall.comnih.govlibretexts.org By spotting the reaction mixture onto a TLC plate, typically coated with a polar stationary phase like silica (B1680970) gel, chemists can observe the separation of the less polar product from the more polar starting materials. chemistryhall.comnih.gov

The progress of the synthesis, for instance, the bromination of 3-nitro-p-tolunitrile, can be followed by observing the appearance of the product spot and the disappearance of the reactant spot. A suitable mobile phase, or eluent, is selected to achieve clear separation. For this compound, a common system involves a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots are typically visualized under UV light. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to identify the different components. chemistryhall.comumich.edu

Table 1: Example TLC Parameters for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel on aluminum plates chemistryhall.comnih.gov |

| Mobile Phase | Hexane / Ethyl Acetate (4:1, v/v) |

| Application | Spotting of the reaction mixture via capillary tubes libretexts.orgumich.edu |

| Development | In a closed chamber until the solvent front is ~1 cm from the top libretexts.org |

| Visualization | UV Light (254 nm) nih.gov |

| Identification | Comparison of Rf values of reactants and products chemistryhall.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the analysis and purification of this compound, offering superior resolution and efficiency compared to standard column chromatography. It is particularly valuable for verifying the purity of the final compound, often with a target of greater than 95%.

In research settings, developing a stability-indicating HPLC method is crucial. While specific methods for this compound are proprietary, studies on structurally similar compounds, such as 4-bromomethyl-3-nitrobenzoic acid, provide a strong reference for the conditions that would be employed. researchgate.net A reverse-phase approach is common, utilizing a nonpolar stationary phase and a polar mobile phase. This technique allows for the separation of the main compound from any impurities or degradation products, such as the corresponding benzyl (B1604629) alcohol formed via hydrolysis. researchgate.net

Table 2: Representative HPLC Conditions for Analysis of Related Nitroaromatic Compounds

| Parameter | Description | Source |

|---|---|---|

| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Methanol / Water (80:20, v/v), pH adjusted to 4.0 with formic acid | researchgate.net |

| Flow Rate | 0.7 mL/min | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Detection | UV at 271 nm | researchgate.net |

| Application | Purity assessment and quantification of degradation products | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography is another vital analytical method for assessing the purity of this compound and for quantifying volatile or semi-volatile impurities. The compound is vaporized and separated as it travels through a capillary column, carried by an inert gas.

Detailed GC methods have been developed for related bromomethylphenyl derivatives, which serve as an excellent model for the analysis of this compound. researchgate.net These methods demonstrate high sensitivity and efficiency in separating the target analyte from structurally similar impurities. A flame ionization detector (FID) is commonly used for detection due to its reliability and broad response to organic compounds. researchgate.net

Table 3: Typical GC Parameters for Analysis of Related Bromomethylated Benzonitriles

| Parameter | Description | Source |

|---|---|---|

| Column | DB-1 (100% Dimethyl Polysiloxane), 30 m x 0.53 mm i.d., 3 µm film | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector | Split injection (e.g., 1:1 ratio) at 250°C | researchgate.net |

| Detector | Flame Ionization Detector (FID) at 270°C | researchgate.net |

| Oven Program | Initial temp 150°C, hold for 0 min, ramp at 10°C/min to 220°C, hold for 18 min | researchgate.net |

| Application | Quantification of impurities and validation of product purity | researchgate.net |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of 4-(bromomethyl)-3-nitrobenzonitrile often involves multi-step processes that may include nitration and radical bromination. Future research is poised to focus on developing more efficient, sustainable, and safer synthetic methodologies.

Photocatalysis and Flow Chemistry:

Emerging technologies like photocatalysis and continuous flow chemistry present significant opportunities for the synthesis of this compound and its derivatives. Photocatalytic methods, which utilize light to drive chemical reactions, could offer milder reaction conditions and unique reactivity patterns. chemistryviews.orgrsc.orgresearchgate.net For instance, photocatalytic ammoxidation of benzyl (B1604629) alcohols has been shown to produce benzonitriles, suggesting a potential avenue for the direct synthesis of the nitrile functionality under green conditions. chemistryviews.org

Flow chemistry, with its superior heat and mass transfer, enhanced safety, and potential for automation, is particularly well-suited for hazardous reactions like nitration. ewadirect.com The use of continuous flow reactors for nitration reactions can significantly improve safety and yield, offering a scalable and efficient alternative to traditional batch processes. ewadirect.com Furthermore, flow chemistry facilitates the convenient handling of gaseous reagents, which could be beneficial for certain synthetic transformations. organic-chemistry.orgthieme-connect.de

Advanced Bromination Techniques:

While N-bromosuccinimide (NBS) is commonly used for benzylic bromination, research into alternative brominating agents and catalytic systems continues to be an active area. rsc.orgorganic-chemistry.org The development of greener and more selective bromination methods, potentially using catalysts that avoid the use of harsh reagents, will be crucial. For example, the use of ammonium (B1175870) bromide with an oxidant like Oxone® has been shown to be a rapid and regioselective method for the bromination of aromatic compounds. thieme-connect.com

A comparative look at different synthetic approaches is presented in Table 1.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes light to initiate reactions, often under mild conditions. chemistryviews.org | Greener synthesis, potential for novel reaction pathways, and increased selectivity. |

| Flow Chemistry | Reactions are performed in continuous-flowing streams in a reactor. ewadirect.com | Enhanced safety for hazardous steps like nitration, improved scalability and automation. ewadirect.com |

| Advanced Bromination | Employs novel reagents and catalysts for bromination. thieme-connect.com | Milder reaction conditions, higher regioselectivity, and reduced waste generation. thieme-connect.com |

Expansion of Applications in Materials Science

The reactive nature of the bromomethyl and nitro groups, coupled with the presence of the nitrile functionality, makes this compound an attractive candidate for the synthesis of advanced materials.

Functional Polymers and Copolymers:

The bromomethyl group serves as an excellent initiation site for controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP). researchgate.net This allows for the synthesis of well-defined polymers and block copolymers with tailored properties. The resulting polymers, incorporating the nitrobenzonitrile moiety, could exhibit interesting optical, electronic, or thermal properties. For example, the synthesis of functional polymer brushes by combining controlled radical polymerization and click chemistry with nitrile-containing polymers has been demonstrated. researchgate.net

Metal-Organic Frameworks (MOFs) and Nanoparticle Functionalization:

The nitrile group is a known coordinating ligand for metal ions, opening the door for the use of this compound derivatives in the construction of metal-organic frameworks (MOFs). researchgate.net These materials are highly porous and have applications in gas storage, separation, and catalysis. researchgate.net Furthermore, the bromomethyl group can be used to anchor the molecule onto the surface of nanoparticles, allowing for the tuning of their surface properties and the creation of functionalized nanomaterials for various applications.

Future research could explore the properties of materials derived from this compound, as detailed in Table 2.

| Material Type | Potential Synthesis Route | Potential Applications |

| Functional Polymers | Nitroxide-mediated polymerization initiated from the bromomethyl group. researchgate.net | Advanced coatings, sensors, and electronic materials. |

| Copolymers | Sequential polymerization with other monomers. ripublication.com | Materials with tunable mechanical and optical properties. |

| Metal-Organic Frameworks | Coordination of the nitrile group to metal centers. researchgate.net | Gas storage, catalysis, and chemical sensing. researchgate.net |

| Functionalized Nanoparticles | Surface modification via reaction with the bromomethyl group. | Targeted drug delivery, bio-imaging, and catalysis. |

Exploration of New Reactivity Modes

The interplay between the three functional groups in this compound offers opportunities to explore novel and selective chemical transformations.

Directing Effects and Regioselectivity:

The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com This directing effect can be strategically utilized to introduce additional substituents onto the aromatic ring with high regioselectivity. masterorganicchemistry.com Understanding and exploiting the directing effects of the existing substituents is crucial for the efficient synthesis of complex derivatives.

Tandem and Cascade Reactions:

The presence of multiple reactive sites allows for the design of tandem or cascade reactions, where several bond-forming events occur in a single synthetic operation. For instance, a nucleophilic substitution at the bromomethyl group could be followed by a reduction of the nitro group and subsequent cyclization to generate heterocyclic scaffolds.

Nitro-Group Migration:

While not yet reported for this specific compound, nitro-group migration has been observed in other substituted nitropyridines and nitroaromatic systems under certain reaction conditions. clockss.org Investigating the possibility of such rearrangements in this compound could lead to the discovery of new synthetic routes to novel isomers.

Advanced Mechanistic and Computational Investigations for Rational Design

To unlock the full potential of this compound, a deep understanding of its reactivity and properties is essential. Advanced computational and mechanistic studies will play a pivotal role in this endeavor.

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netbiointerfaceresearch.comasianpubs.orgscirp.org DFT calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the interpretation of experimental data. For example, DFT has been used to study the vibrational properties of similar substituted benzonitriles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies:

For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. mdpi.com This information is invaluable for the rational design of new and more potent drug candidates.

Rational Inhibitor Design:

The principles of rational drug design can be applied to develop inhibitors targeting specific biological pathways. nih.govnih.gov By understanding the three-dimensional structure of a target protein, it is possible to design and synthesize derivatives of this compound that can bind with high affinity and selectivity, potentially leading to new therapeutic agents. nih.govnih.gov

The integration of computational and experimental approaches will be key to the future development of this compound and its applications, as summarized in Table 3.

| Investigation Method | Application to this compound | Expected Outcome |

| DFT Calculations | Elucidation of reaction mechanisms and electronic properties. biointerfaceresearch.com | Prediction of reactivity, spectroscopic data, and stable conformations. biointerfaceresearch.com |

| QSAR Studies | Correlation of structural modifications with biological activity. mdpi.com | Guidance for the design of more potent analogues for therapeutic use. |

| Rational Inhibitor Design | Design of derivatives to target specific enzymes or receptors. nih.govnih.gov | Development of novel drug candidates with improved efficacy and selectivity. nih.gov |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-(Bromomethyl)-3-nitrobenzonitrile in laboratory settings?